
Uridine 5'-diphosphoglucuronic acid trisodium salt
Vue d'ensemble
Description
Uridine-5/'-diphosphoglucuronic acid is a nucleoside diphosphate sugar that is a source of glucuronic acid for polysaccharide biosynthesis. This compound can be used for the formation of many glucuronides with various aglycones.
Mécanisme D'action
Target of Action
Uridine 5’-diphosphoglucuronic acid trisodium salt, also known as Trisodium UDP glucuronic acid, primarily targets glycosyltransferases . These enzymes play a crucial role in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins .
Mode of Action
Trisodium UDP glucuronic acid acts as a glycosyl donor for glycosyltransferases . It interacts with these enzymes, donating a glucuronic acid moiety to specific substrates during the biosynthesis of various glycoconjugates . This interaction results in the formation of essential glycoconjugates across biological kingdoms .
Biochemical Pathways
The compound is involved in the glucuronidation pathway , a major phase II metabolic pathway in the body . In this pathway, glucuronic acid from UDP-glucuronic acid is transferred to a substrate by the action of UDP-glucuronosyltransferases . This process results in the formation of glucuronides, which are more water-soluble and can be readily excreted from the body .
Result of Action
The action of Trisodium UDP glucuronic acid results in the formation of glucuronides , which are more water-soluble than their parent compounds . This increases the elimination of these compounds from the body, aiding in detoxification processes . Additionally, the compound’s action contributes to the biosynthesis of various essential glycoconjugates, impacting cellular functions and structural integrity .
Analyse Biochimique
Biochemical Properties
Uridine 5’-diphosphoglucuronic acid trisodium salt participates in the biosynthesis of numerous cell components . It acts as a glycosyl donor for glycosyltransferases in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins .
Cellular Effects
The effects of Uridine 5’-diphosphoglucuronic acid trisodium salt on various types of cells and cellular processes are significant. It influences cell function by participating in the biosynthesis of numerous cell components
Molecular Mechanism
Uridine 5’-diphosphoglucuronic acid trisodium salt exerts its effects at the molecular level through its role in the biosynthesis of numerous cell components . It acts as a glycosyl donor for glycosyltransferases, contributing to the formation of several cell components
Metabolic Pathways
Uridine 5’-diphosphoglucuronic acid trisodium salt is involved in the biosynthesis of numerous cell components . It interacts with glycosyltransferases in these metabolic pathways
Activité Biologique
Uridine 5'-diphosphoglucuronic acid trisodium salt (UDP-GlcUA) is a nucleotide sugar involved in numerous biological processes, particularly in the context of glycosylation reactions. It serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules, including proteins and lipids. This article provides an in-depth examination of the biological activity of UDP-GlcUA, including its synthesis, enzymatic functions, and implications in metabolic pathways.
- Molecular Formula : C15H19N2Na3O18P2
- Molecular Weight : 646.23 g/mol
- CAS Number : 63700-19-6
- Synonyms : UDP-GlcA, UDPGA
Synthesis
UDP-GlcUA can be synthesized enzymatically from uridine triphosphate (UTP) and glucuronic acid through the action of specific glycosyltransferases. The synthesis involves the conversion of UDP-glucose to UDP-glucuronic acid via UDP-glucose dehydrogenase, which adds a carboxyl group to the glucose moiety.
Biological Functions
UDP-GlcUA plays a critical role in various biological activities:
- Glycosylation : It acts as a donor substrate for glycosyltransferases in the biosynthesis of glycoproteins and glycolipids. This process is vital for cellular communication and structural integrity.
- Detoxification : UDP-GlcUA is involved in the glucuronidation process, where it conjugates with xenobiotics and endogenous compounds to enhance their solubility and facilitate excretion.
- Metabolic Regulation : It participates in metabolic pathways that regulate glucose metabolism and energy production.
Enzymatic Activity
UDP-GlcUA is predominantly utilized by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates. This enzymatic activity is essential for drug metabolism and the detoxification of harmful compounds.
Table 1: Enzymatic Reactions Involving UDP-GlcUA
Enzyme | Substrate | Product | Reference |
---|---|---|---|
UGT1A1 | Bilirubin | Bilirubin glucuronide | |
UGT2B7 | Morphine | Morphine glucuronide | |
UGT2B4 | Testosterone | Testosterone glucuronide |
Case Studies
Several studies have highlighted the importance of UDP-GlcUA in various biological contexts:
- Drug Metabolism : A study demonstrated that UDP-GlcUA significantly enhances the glucuronidation of drugs like morphine, impacting their pharmacokinetics and therapeutic efficacy .
- Toxicology Studies : Research on ochratoxin A metabolism showed that UDP-GlcUA mediates its detoxification through glucuronidation, indicating its protective role against toxic compounds .
- Cancer Research : In cancer cells, altered expression levels of UGTs utilizing UDP-GlcUA have been linked to drug resistance mechanisms, underscoring its relevance in therapeutic strategies .
Applications De Recherche Scientifique
Glycosylation Studies
UDPGA serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various substrates, including drugs and xenobiotics. This process is essential for the synthesis of glycosides and polysaccharides.
Application Area | Description |
---|---|
Drug Metabolism | UDPGA is involved in the glucuronidation process, where it conjugates with drugs to enhance their solubility and facilitate excretion. |
Glycobiology | Used to study the role of glycosylation in cell signaling and protein stability. |
Metabolomics and Proteomics
In metabolomics, UDPGA is utilized to analyze metabolic pathways involving glucuronidation, aiding in understanding drug interactions and metabolic profiles.
- Case Study : A study demonstrated the use of UDPGA in assessing the glucuronidation capacity of liver microsomes from different species, revealing significant interspecies variability in drug metabolism .
Analytical Chemistry
UDPGA is employed as a standard in HPLC assays to quantify glucuronides formed during enzymatic reactions. This application is vital for pharmacokinetic studies.
Method | Purpose |
---|---|
HPLC | Quantification of glucuronide metabolites in biological samples. |
Mass Spectrometry | Identification and characterization of drug metabolites. |
Case Study 1: Drug Development
A research project focused on the development of a new analgesic drug involved using UDPGA to evaluate its potential metabolites through glucuronidation. The study found that UDPGA significantly increased the drug's solubility, thereby enhancing its bioavailability .
Case Study 2: Environmental Toxicology
In environmental studies, UDPGA was used to assess the conjugation of environmental pollutants with glucuronic acid, leading to insights into their metabolic pathways and potential detoxification mechanisms in aquatic organisms .
Q & A
Q. What is the biochemical role of UDPGA in cellular processes, and how does its molecular structure facilitate this function?
Basic Research Question
UDPGA is a critical sugar nucleotide involved in glucuronidation, a major phase II detoxification pathway. It serves as the glucuronic acid donor for UDP-glucuronosyltransferases (UGTs), enabling conjugation of substrates like xenobiotics, bilirubin, and steroids to enhance their water solubility for excretion . Structurally, its uridine diphosphate moiety binds to UGTs, while the glucuronic acid group is transferred to substrates . The trisodium salt form ensures solubility in aqueous buffers (e.g., PBS), critical for in vitro assays .
Methodological Insight : When studying UDPGA-dependent reactions, ensure its stability by preparing fresh stock solutions (50 mg/mL in water or PBS, pH 7.2) and including divalent cations (e.g., Mg²⁺) to optimize UGT activity .
Q. How should researchers optimize UDPGA concentrations in glucuronidation assays to avoid substrate depletion or enzyme saturation?
Advanced Research Question
Kinetic studies require titration of UDPGA (typical range: 0.1–5 mM) to determine the Michaelis constant (Km) for specific UGT isoforms. For example, in human liver microsomes, Km values for UDPGA range from 1–3 mM depending on the substrate . To avoid confounding results:
- Use saturating UDPGA concentrations (≥5 mM) for maximum velocity (Vmax) determination.
- Include control reactions without UDPGA to confirm glucuronide formation is enzyme-dependent .
Data Contradiction Analysis : Discrepancies in reported Km values may arise from interspecies differences (e.g., rat vs. human UGTs) or variations in microsomal protein quality . Validate assays with positive controls like 4-nitrophenol (a known UGT substrate) .
Q. What experimental strategies are recommended to distinguish UDPGA-dependent glucuronidation from other metabolic pathways in vitro?
Advanced Research Question
To isolate UDPGA-specific activity:
Cofactor Depletion : Omit UDPGA in parallel incubations.
Enzyme Inhibition : Add 1–5 mM saccharic acid 1,4-lactone, a competitive inhibitor of β-glucuronidase, to prevent glucuronide hydrolysis .
UGT Isoform-Specific Assays : Use recombinant UGTs (e.g., UGT1A1, UGT2B7) to identify isoform contributions .
Methodological Note : Combine LC-MS/MS or UPLC-ESI-QTOFMS with stable isotope-labeled standards (e.g., deuterated UDPGA) to confirm glucuronide identity and quantify formation rates .
Q. How can researchers assess the stability of UDPGA under varying experimental conditions?
Basic Research Question
UDPGA degrades under alkaline conditions or prolonged room-temperature exposure. To evaluate stability:
- Short-Term Stability : Incubate UDPGA (1–5 mM) in assay buffer (pH 7.4) at 37°C for 0–60 minutes. Measure residual activity via HPLC .
- Long-Term Storage : Store lyophilized UDPGA at −20°C in desiccated conditions; reconstituted solutions retain >90% activity for 1–2 weeks at −80°C .
Advanced Tip : Use NMR or enzymatic assays to quantify UDPGA degradation products (e.g., UDP-glucose) that may inhibit UGTs .
Q. What are the key considerations for cross-species extrapolation of UDPGA-dependent glucuronidation data?
Advanced Research Question
Species-specific UGT expression patterns (e.g., rodents vs. humans) significantly impact glucuronidation rates. For example:
- Rat intestinal microsomes exhibit higher UDPGA affinity but lower overall glucuronidation capacity compared to human liver microsomes .
- Use species-specific recombinant UGTs to validate interspecies differences .
Methodological Workflow :
Compare intrinsic clearance (CLint) values across species using identical substrate/UDPGA concentrations.
Normalize data to UGT protein levels (quantified via Western blot) to account for expression variability .
Q. How can researchers identify UGT isoforms responsible for UDPGA-dependent conjugation of novel substrates?
Advanced Research Question
Recombinant UGT Screening : Incubate the substrate with individual UGT isoforms (e.g., UGT1A1, UGT1A9) and UDPGA. Measure glucuronide formation via LC-MS .
Chemical Inhibition : Use isoform-selective inhibitors (e.g., 10 μM atazanavir for UGT1A1) to pinpoint contributions .
Case Study : For the p38 MAPK inhibitor in , UGT1A3, UGT1A9, and UGT1A10 were identified as primary isoforms via recombinant enzyme assays.
Q. What analytical techniques are most robust for quantifying UDPGA and its glucuronide products?
Advanced Research Question
- UPLC-ESI-QTOFMS : Provides high-resolution mass data for structural identification of glucuronides .
- Fluorometric Assays : Measure UDPGA depletion using coupled enzymatic reactions (e.g., UDP-glucose dehydrogenase) .
Data Validation : Spike samples with isotopically labeled internal standards (e.g., ¹³C-UDPGA) to correct for matrix effects in biological samples .
Propriétés
IUPAC Name |
trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUNWUNTOMVIG-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657574 | |
Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63700-19-6 | |
Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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